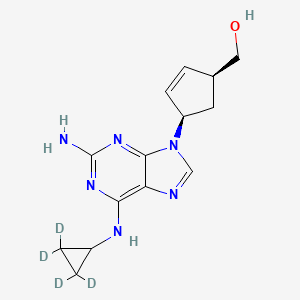

Abacavir-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abacavir-d4 is a deuterated compound of Abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. Abacavir is primarily used to decrease HIV viral loads, retard or prevent damage to the immune system, and reduce the risk of developing AIDS . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Abacavir .

Métodos De Preparación

The synthetic route for Abacavir typically involves the reaction of a suitable di-halo aminopyrimidine starting material with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The deuterium atoms are introduced through specific deuterated reagents and conditions to replace hydrogen atoms in the molecule .

Análisis De Reacciones Químicas

Abacavir-d4, like Abacavir, undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used to study the metabolic pathways and stability of Abacavir .

Aplicaciones Científicas De Investigación

Pharmacokinetics

1. Enhanced Bioavailability and Stability

Abacavir-d4 has been studied for its pharmacokinetic properties, which are crucial for understanding its absorption, distribution, metabolism, and excretion. Research indicates that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. For instance, studies have shown that the bioavailability of abacavir can be increased by approximately 31% in specific populations when administered as part of an antiretroviral therapy regimen .

2. Comparison with Non-Deuterated Abacavir

In a clinical study involving healthy participants, the pharmacokinetic parameters of this compound were compared with those of standard abacavir. The maximum plasma concentration (C_max) for abacavir was found to be around 5.38 μg/mL with an area under the curve (AUC) value of 18.6 μg- h/mL . The introduction of deuterium is anticipated to result in a more favorable pharmacokinetic profile due to reduced metabolic clearance rates.

Safety and Tolerability

1. Clinical Trials

Clinical trials assessing the safety and tolerability of this compound have shown promising results. In a phase 1 study involving both male and female participants, no significant adverse events were reported following administration of a single dose of this compound combined with dolutegravir and lamivudine . This suggests that the deuterated form maintains a similar safety profile to non-deuterated abacavir.

2. Pediatric Applications

Pharmacokinetic studies in pediatric populations have indicated that dosing strategies may need adjustment based on age and nutritional status. In severely malnourished children receiving antiretroviral therapy, variations in drug clearance were noted, emphasizing the importance of tailored dosing regimens . The potential use of this compound in these populations could provide an avenue for improved treatment outcomes.

Therapeutic Efficacy

1. Antiviral Activity

this compound retains its mechanism of action as a nucleoside reverse transcriptase inhibitor, effectively competing with natural substrates for incorporation into viral DNA. This competitive inhibition leads to chain termination during viral replication . Studies have demonstrated that both deuterated and non-deuterated forms exhibit similar antiviral efficacy against HIV-1 strains.

2. Combination Therapies

The combination of this compound with other antiretroviral agents has been explored in various studies. For example, when combined with dolutegravir and lamivudine, this compound showed improved efficacy in suppressing viral load compared to other regimens . This highlights its potential role in optimized combination therapies for HIV treatment.

Case Studies

| Study | Population | Findings | Implications |

|---|---|---|---|

| Phase 1 Trial | Healthy Adults | No adverse events; comparable pharmacokinetics to standard abacavir | Supports safety and tolerability in adult populations |

| Pediatric Study | Severely Malnourished Children | Increased clearance rates observed; bioavailability changes noted | Highlights need for adjusted dosing strategies |

| Combination Therapy | HIV-Positive Patients | Enhanced viral suppression when combined with dolutegravir/lamivudine | Suggests potential for improved treatment regimens |

Mecanismo De Acción

Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to the active metabolite carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA. This inhibits the HIV reverse transcriptase enzyme and acts as a chain terminator of DNA synthesis, thereby preventing the replication of the virus .

Comparación Con Compuestos Similares

Abacavir-d4 is unique due to the presence of deuterium atoms, which provide insights into the pharmacokinetics and metabolic pathways of Abacavir. Similar compounds include other nucleoside reverse transcriptase inhibitors such as Zidovudine, Lamivudine, and Didanosine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structure and pharmacokinetic properties.

Actividad Biológica

Abacavir-d4, a deuterated form of the antiretroviral drug abacavir, is primarily used in the treatment of HIV infections. The incorporation of deuterium into its molecular structure is believed to enhance its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and case studies highlighting its clinical relevance.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1217731-56-0 |

| Molecular Formula | C₁₄H₁₄D₄N₆O |

| Molecular Weight | 290.357 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 636.0 ± 65.0 °C at 760 mmHg |

| Flash Point | 338.4 ± 34.3 °C |

Pharmacodynamics

The biological activity of this compound is largely attributed to its mechanism as a nucleoside reverse transcriptase inhibitor (NRTI). By mimicking natural nucleotides, it competes with the viral reverse transcriptase enzyme, leading to the termination of viral DNA synthesis.

Impact of Deuteration

Deuteration in this compound may influence its:

- Pharmacokinetics : Improved absorption and longer half-life.

- Metabolism : Altered metabolic pathways potentially reducing toxicity and enhancing efficacy .

Case Studies

- Hypersensitivity Reactions :

- Severe Reactions :

Research Findings

Recent studies have highlighted the potential advantages of using deuterated compounds like this compound in HIV treatment regimens:

- Enhanced Efficacy : Research indicates that deuterated drugs may provide superior antiviral activity due to altered pharmacokinetics .

- Safety Profile : A study reported no significant adverse events associated with single oral doses of deuterated drugs, suggesting a favorable safety profile compared to traditional formulations .

Propiedades

IUPAC Name |

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-ZOTQTBSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.